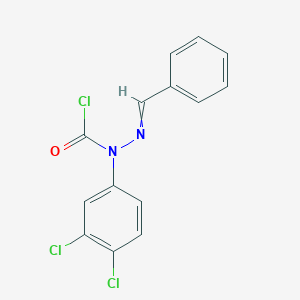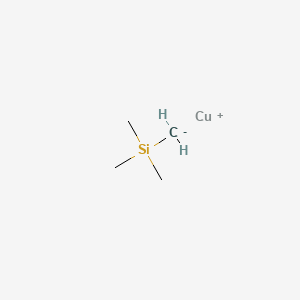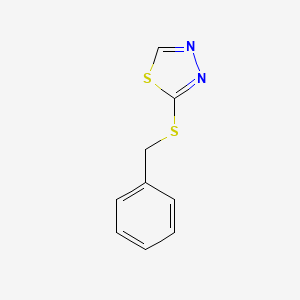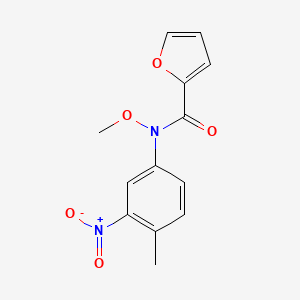
Bromine nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromine nitrate, also known as bromine mononitrate, is an inorganic compound with the chemical formula BrNO₃. It is a yellow liquid that decomposes at temperatures above 0°C. This compound is highly reactive due to its intrinsic instability, making its handling and synthesis challenging. This compound is primarily used in restricted laboratory settings due to its explosive potential and corrosive nature .
Vorbereitungsmethoden
Bromine nitrate can be synthesized through several methods:
Reaction of Silver Nitrate with Bromine: This method involves reacting silver nitrate with an alcoholic solution of bromine, resulting in the formation of this compound and silver bromide[ \text{Br}_2 + \text{AgNO}_3 \rightarrow \text{BrNO}_3 + \text{AgBr} ]
Reaction of Bromine Chloride with Chlorine Nitrate: This method involves reacting bromine chloride with chlorine nitrate at low temperatures to produce this compound and chlorine gas[ \text{BrCl} + \text{ClNO}_3 \rightarrow \text{BrNO}_3 + \text{Cl}_2 ] These methods highlight the compound’s sensitivity and the need for controlled conditions during synthesis.
Analyse Chemischer Reaktionen
Bromine nitrate undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent, reacting with sulfuric acid in tropospheric chemistry.
Substitution: It can participate in substitution reactions, where bromine is replaced by another halogen or functional group.
Decomposition: Due to its instability, this compound decomposes at temperatures above 0°C, forming bromine and nitrogen oxides.
Common reagents used in these reactions include sulfuric acid and other halogen compounds. The major products formed from these reactions are typically bromine and nitrogen oxides .
Wissenschaftliche Forschungsanwendungen
Bromine nitrate has several scientific research applications:
Chemistry: It is used in studies related to atmospheric chemistry, particularly in understanding the role of halogens in the troposphere.
Biology and Medicine:
Industry: Its primary use in industry is limited to research and development due to its hazardous nature.
Wirkmechanismus
The mechanism by which bromine nitrate exerts its effects involves its high reactivity and ability to act as an oxidizing agent. It reacts with various compounds, leading to the formation of bromine and nitrogen oxides. These reactions are significant in atmospheric chemistry, where this compound plays a role in the oxidation of sulfuric acid and other compounds .
Vergleich Mit ähnlichen Verbindungen
Bromine nitrate can be compared with other similar compounds, such as:
Chlorine Nitrate (ClNO₃): Similar in structure but involves chlorine instead of bromine. Chlorine nitrate is also highly reactive and used in atmospheric chemistry studies.
Iodine Nitrate (INO₃): Involves iodine and is less reactive compared to this compound.
Bromine Chloride (BrCl): A related compound used in similar chemical reactions but with different reactivity and stability profiles.
This compound’s uniqueness lies in its high reactivity and instability, making it a compound of interest primarily for research purposes .
Eigenschaften
CAS-Nummer |
40423-14-1 |
|---|---|
Molekularformel |
BrNO3 |
Molekulargewicht |
141.91 g/mol |
IUPAC-Name |
bromo nitrate |
InChI |
InChI=1S/BrNO3/c1-5-2(3)4 |
InChI-Schlüssel |
RRTWEEAEXPZMPY-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)([O-])OBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)





![{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14655872.png)


![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)

![2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B14655913.png)
![2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14655914.png)

